molecular formula C19H16N2 B2371244 Benzyl(naphthalen-2-ylmethyl)cyanamide CAS No. 2580220-98-8

Benzyl(naphthalen-2-ylmethyl)cyanamide

Cat. No.: B2371244
CAS No.: 2580220-98-8
M. Wt: 272.351
InChI Key: ZLTIAEXAHLACOV-UHFFFAOYSA-N
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Description

Benzyl(naphthalen-2-ylmethyl)cyanamide is a versatile chemical compound known for its unique structure and diverse applications in scientific research. This compound features a benzyl group, a naphthalen-2-ylmethyl group, and a cyanamide functional group, making it a valuable intermediate in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(naphthalen-2-ylmethyl)cyanamide typically involves the reaction of benzyl bromide with naphthalen-2-ylmethylamine in the presence of a base, followed by the introduction of a cyanamide group. The reaction conditions often include:

  • Solvent: Anhydrous ethanol or acetonitrile
  • Base: Sodium hydride or potassium carbonate
  • Temperature: Room temperature to reflux conditions

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:

  • Use of automated systems for precise control of reaction parameters
  • Implementation of purification steps such as recrystallization or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions: Benzyl(naphthalen-2-ylmethyl)cyanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitriles or amides.

    Reduction: Reduction reactions can convert the cyanamide group to primary amines.

    Substitution: The benzyl and naphthalen-2-ylmethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium

    Reduction: Lithium aluminum hydride or hydrogenation with palladium on carbon

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products Formed:

  • Oxidation products: Benzyl(naphthalen-2-ylmethyl)amide
  • Reduction products: Benzyl(naphthalen-2-ylmethyl)amine
  • Substitution products: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Benzyl(naphthalen-2-ylmethyl)cyanamide finds applications in several fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development and pharmaceutical research.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Comparison with Similar Compounds

  • Benzylcyanamide
  • Naphthalen-2-ylmethylcyanamide
  • Benzyl(naphthalen-1-ylmethyl)cyanamide

Comparison: Benzyl(naphthalen-2-ylmethyl)cyanamide is unique due to the presence of both benzyl and naphthalen-2-ylmethyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it offers:

  • Enhanced reactivity due to the combined effects of its functional groups
  • Greater versatility in synthetic applications
  • Potential for unique biological activities and industrial uses

Properties

IUPAC Name

benzyl(naphthalen-2-ylmethyl)cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2/c20-15-21(13-16-6-2-1-3-7-16)14-17-10-11-18-8-4-5-9-19(18)12-17/h1-12H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTIAEXAHLACOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC3=CC=CC=C3C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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